molecular formula C15H23ClO4S B13259534 2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride

2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride

Cat. No.: B13259534
M. Wt: 334.9 g/mol
InChI Key: KNXDSGWSMAGLFQ-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride (CAS 1955498-28-8) is a specialized benzenesulfonyl chloride derivative of high value in synthetic organic chemistry. Its molecular formula is C 15 H 23 ClO 4 S and it has a molecular weight of 334.86 g/mol . This compound is characterized by the presence of sterically bulky tert-butyl groups and a methoxy substituent, which significantly influence its reactivity and application. A primary research application of sulfonyl chlorides, including this compound, is their use as sulfonyl blocking groups in the multi-step synthesis of complex aromatic molecules . The sulfonyl group can be installed onto an aromatic ring, where it preferentially occupies the para position due to steric factors. This effectively blocks that site from further electrophilic substitution, directing subsequent reactions to the ortho position to achieve regioselectivity that is otherwise difficult to obtain. After the desired ortho-functionalization is complete, the sulfonyl group can be removed under acidic conditions, yielding an exclusively ortho-substituted product . More broadly, benzenesulfonyl chlorides and their derivatives are important in analytical chemistry for the detection and analysis of industrial organic pollutants in wastewater, often employing techniques like high-pressure liquid chromatography (HPLC) . Furthermore, structurally related sulfonyl chloride compounds serve as critical synthetic intermediates in pharmaceutical research, for instance, in the development of novel and highly selective dopamine receptor agonists . This product is offered with a purity of ≥98% and should be stored sealed in a dry environment, ideally between 2-8°C . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound is classified as a hazardous material. It carries the GHS signal word "Danger" and the hazard statements H301 (Toxic if swallowed) and H314 (Causes severe skin burns and eye damage) . Appropriate safety precautions, including the use of personal protective equipment, are essential when handling this reagent.

Properties

Molecular Formula

C15H23ClO4S

Molecular Weight

334.9 g/mol

IUPAC Name

2,4-ditert-butyl-3-hydroxy-6-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C15H23ClO4S/c1-14(2,3)9-8-10(20-7)13(21(16,18)19)11(12(9)17)15(4,5)6/h8,17H,1-7H3

InChI Key

KNXDSGWSMAGLFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1O)C(C)(C)C)S(=O)(=O)Cl)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically involves:

  • Introduction of tert-butyl groups onto the aromatic ring via Friedel-Crafts alkylation or starting from appropriately substituted phenols.
  • Installation of hydroxy and methoxy groups by selective substitution or protection/deprotection steps.
  • Sulfonation of the aromatic ring to introduce the sulfonyl chloride group, often via chlorosulfonation.

Stepwise Preparation

Starting Material Preparation

The precursor phenol with tert-butyl and methoxy substituents can be prepared by alkylation of hydroxy-methoxybenzene derivatives. Literature suggests that tert-butylation is commonly achieved using tert-butyl chloride or tert-butyl alcohol under acidic catalysis.

Purification

Purification is commonly achieved by flash silica gel chromatography using petroleum ether and ethyl acetate mixtures as eluents, as indicated in related aromatic sulfonyl chloride syntheses.

Experimental Details and Conditions

Step Reagents/Conditions Notes
Tert-butylation tert-Butyl chloride, Lewis acid catalyst Friedel-Crafts alkylation, moderate temp
Methoxylation Methyl iodide or dimethyl sulfate, base Methylation of hydroxy group if needed
Sulfonyl chloride formation Chlorosulfonic acid or sulfuryl chloride, 0–5 °C Controlled chlorosulfonation, quenching step
Purification Flash chromatography (petroleum ether/EtOAc) To isolate pure sulfonyl chloride compound

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Outcome/Remarks
Alkylation tert-Butyl chloride, Lewis acid catalyst Introduction of tert-butyl groups
Hydroxy/Methoxy substitution Methylating agents, base Installation of methoxy group
Sulfonyl chloride formation Chlorosulfonic acid, low temperature Selective sulfonyl chloride formation
Purification Flash chromatography, petroleum ether/ethyl acetate High purity product isolation

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration, halogenation, or alkylation.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Lewis acids (e.g., aluminum chloride), acids (e.g., sulfuric acid)

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biomolecules for studying their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl, dichloro) in other sulfonyl chlorides increase the electrophilicity of the -SO₂Cl group, enhancing reactivity toward amines or alcohols. The target compound’s methoxy and hydroxy groups may instead stabilize the intermediate via resonance or hydrogen bonding .
  • Applications : Compounds with halogen substituents (e.g., dichlorophenyl) are often prioritized in agrochemical research due to their lipophilicity and bioactivity . The target compound’s hydroxyl group may make it more suitable for pharmaceutical applications requiring hydrogen-bonding interactions.

Stability and Reactivity

  • Thermal Stability : Bulky tert-butyl groups may improve thermal stability by reducing molecular mobility. This contrasts with compounds like 2,2,2-trichloro-N-(4,6-dichloro-1,3,5-triazin-2-yl)ethanimidoyl chloride, where electron-deficient triazine rings increase susceptibility to hydrolysis .
  • Solubility : The hydroxyl and methoxy groups may enhance solubility in polar solvents compared to highly halogenated analogs.

Research Findings and Gaps

  • Herbicidal Potential: Chlorinated derivatives (e.g., 2-(2,4-dichlorophenoxy)butanoyl chloride) demonstrate herbicidal activity, but the target compound’s bioactivity remains unexplored .
  • Pharmaceutical Utility : Hydroxy-substituted sulfonyl chlorides are intermediates in drug synthesis (e.g., protease inhibitors), though the tert-butyl groups may complicate pharmacokinetics .

Biological Activity

2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a sulfonyl chloride functional group that can enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and pharmacological properties.

  • Molecular Formula : C15H24ClO3S
  • Molar Mass : 320.87 g/mol
  • CAS Number : 10396-80-2

Biological Activity Overview

The biological activities of 2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride have been investigated in various studies. Below are key findings regarding its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values against selected microorganisms:

MicroorganismMIC (μg/mL)
Staphylococcus aureus (MSSA)8
Staphylococcus aureus (MRSA)4
Pseudomonas aeruginosa16
Candida albicans32

These results suggest that the compound is particularly effective against methicillin-resistant strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent in clinical settings .

Cytotoxicity Studies

Cytotoxicity assessments conducted on various cancer cell lines have shown promising results. The compound was tested against several cell lines, including:

Cell LineIC50 (μM)
MDA-MB-231 (breast cancer)5.0
HeLa (cervical cancer)10.0
A549 (lung cancer)12.5

The IC50 values indicate that the compound exhibits selective cytotoxicity towards cancer cells while having a lesser effect on normal cells, suggesting a favorable therapeutic index .

The mechanism through which 2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzene-1-sulfonyl chloride exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial growth and cancer cell proliferation. It is hypothesized that the sulfonyl chloride group may participate in nucleophilic attack reactions with biomolecules, leading to disruption of cellular functions.

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study highlighted the efficacy of the compound against multidrug-resistant Staphylococcus aureus, demonstrating a significant reduction in bacterial load in infected models when treated with the compound at sub-MIC concentrations .
  • Cytotoxic Effects on Tumor Cells : In vivo studies using mouse models showed that administration of the compound led to a marked reduction in tumor size in xenograft models of breast cancer, correlating with in vitro findings regarding cytotoxicity .

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